

Synthesis and Characterization of Fesoterodine Fumarate and its Metabolites: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine Fumarate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. It is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This technical guide provides a comprehensive overview of the synthesis and characterization of **Fesoterodine Fumarate** and its primary metabolite, 5-HMT. Detailed experimental protocols for synthesis and analytical characterization are presented, along with quantitative data summarized in tabular format. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Fesoterodine is a well-established treatment for overactive bladder, offering patients relief from symptoms of urinary urgency, frequency, and urge incontinence.[1] Its efficacy is derived from its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine.[2][3] Unlike tolterodine, which is metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, fesoterodine is converted to 5-HMT by ubiquitous nonspecific esterases.[2][3] This results in more consistent and predictable plasma concentrations of the active metabolite, regardless of the patient's CYP2D6 genotype.[2]



This guide delves into the chemical synthesis of **Fesoterodine Fumarate**, providing detailed protocols for its preparation and purification. It also covers the analytical techniques used for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Finally, the metabolic pathway of fesoterodine to 5-HMT is discussed.

Synthesis of Fesoterodine Fumarate

The synthesis of **Fesoterodine Fumarate** typically involves a multi-step process, starting from readily available precursors. Several synthetic routes have been described in the literature, with variations in reagents and reaction conditions.[4][5][6] A common approach involves the synthesis of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (also known as 5-hydroxymethyl tolterodine or 5-HMT), followed by esterification and salt formation.

Synthesis of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT)

A representative synthesis of the 5-HMT intermediate is outlined below.

Experimental Protocol:

- Step 1: Synthesis of (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]methanol:
 - A solution of (R)-(+)-N,N-diisopropyl-3-(2-benzyloxy-5-formylphenyl)-3-phenylpropanamine is dissolved in a suitable solvent such as methanol.
 - The solution is cooled to approximately 5°C.
 - Sodium borohydride is added portion-wise while maintaining the temperature.
 - After the reaction is complete, concentrated hydrochloric acid is added, and the mixture is stirred.
 - The product is extracted with dichloromethane, and the solvent is evaporated to yield (R)-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol.[4] A reported



yield for this step is 78.5%.[4]

- Step 2: Debenzylation to form (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)phenyl]-methanol (5-HMT):
 - The product from the previous step is dissolved in methanol.
 - Raney Nickel is added to the solution in a hydrogenator.
 - The mixture is subjected to hydrogen pressure (4-5 Kg/cm²) for a period of 3-4 hours.
 - The catalyst is filtered off, and the solvent is removed under vacuum.
 - The residue is crystallized from ethyl acetate to yield (R)-(+)-[4-hydroxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (5-HMT).[4] A reported yield for this step is 72.5%.[4]

Synthesis of Fesoterodine from 5-HMT

Experimental Protocol:

- · Esterification:
 - A solution of 5-HMT and triethylamine is prepared in dichloromethane.
 - A solution of isobutyryl chloride in dichloromethane is added to the above solution under cooling and agitation.
 - The reaction mixture is stirred at 0°C and then at room temperature.[4]

Formation and Purification of Fesoterodine Fumarate

Experimental Protocol:

- Salt Formation:
 - The crude fesoterodine base from the esterification step is dissolved in 2-butanone.
 - Fumaric acid is added, and the mixture is gently heated to achieve complete dissolution.



- Cyclohexane is slowly added until the onset of turbidity.
- The mixture is stirred for several hours at room temperature, followed by cooling to induce crystallization.[4]

Purification:

- The crude **Fesoterodine Fumarate** is dissolved in methylethylketone by warming the mixture.
- Cyclohexane is added, and the solution is stirred for an extended period at room temperature, followed by cooling.
- The precipitated solid is filtered and washed with a cold mixture of methylethylketone and cyclohexane, and then with cyclohexane.[4]
- The purified Fesoterodine Fumarate is dried under vacuum. A reported yield for this
 purification step is 90%.[4] Purity of the final product is often reported to be high, for
 instance, 99.8%.[7]

Synthesis Pathway Diagram



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Caption: Synthesis pathway of **Fesoterodine Fumarate**.

Characterization of Fesoterodine Fumarate and 5-HMT



The identity, purity, and quality of **Fesoterodine Fumarate** and its metabolite are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of **Fesoterodine Fumarate** and for quantifying it in pharmaceutical formulations. Several stability-indicating HPLC methods have been developed.[8][9][10][11]

Typical Experimental Protocol for HPLC Analysis:

- Column: Inertsil ODS-3V (150 x 4.6 mm, 5μm) or equivalent C18 column.[8]
- Mobile Phase: A mixture of a buffer (e.g., 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a ratio of 42:58 (v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Detector Wavelength: 210 nm.[8]
- Column Temperature: Ambient or controlled (e.g., 45°C).[10]
- Injection Volume: Typically 10-20 μL.

Quantitative Data from HPLC Analysis:

| Parameter | Value | Reference |
|-------------------------------------|----------------|-----------|
| Retention Time of Fesoterodine | ~11.0 min | [9][11] |
| Retention Time of 5-HMT | ~3.8 min | [9][11] |
| Linearity (Correlation Coefficient) | > 0.999 | [8] |
| Accuracy (Recovery) | 96.9% - 101.5% | [8] |



Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the chemical structure of **Fesoterodine Fumarate** and its related substances.

FTIR Spectral Data for a Fesoterodine Fumarate Related Impurity:

| Functional Group | Mode of Vibration | Wavenumber (cm ⁻¹) | Reference |
|------------------|-------------------|-----------------------------------|-----------|
| O-H | Stretching | 2992.30 | [12] |
| Aromatic C=C | Stretching | 1659.53 | [12] |
| C=O | Stretching | 1754.59, 1722.79 | [12] |

¹H NMR Spectral Data for a **Fesoterodine Fumarate** Related Impurity:

| ¹H Position (ppm) | No. of Protons | Multiplicity | Reference |
|-------------------|----------------|--------------|-----------|
| 1.24-1.35 | 18H | m | [12] |
| 2.58-2.73 | 2H | t | [12] |
| 2.75-2.88 | 3H | m | [12] |
| 3.56-3.59 | 2H | t | [12] |
| 3.97-4.01 | 1H | t | [12] |
| 5.14-5.23 | 2H | q | [12] |
| 6.83-7.03 | 8H | m | [12] |
| 7.20-7.31 | 1H | S | [12] |
| 10.4 | 1H | S | [12] |

¹³C NMR Spectral Data for Crystalline Form I of **Fesoterodine Fumarate**:



| Chemical Shift (ppm) | Reference |
|--|-----------|
| 175.36, 171.31, 170.90, 168.55, 148.60, 141.02, | |
| 140.54, 138.57, 134.96, 131.29, 130.51, 129.83, | |
| 128.70, 127.66, 126.48, 122.32, 64.89, 57.96, | [13] |
| 57.43, 53.37, 53.02, 47.48, 43.95, 34.26, 19.47, | |
| 17.98, 17.60, 13.38, 12.61 | |

Mass spectrometry is used to confirm the molecular weight of **Fesoterodine Fumarate** and to identify its metabolites and impurities.

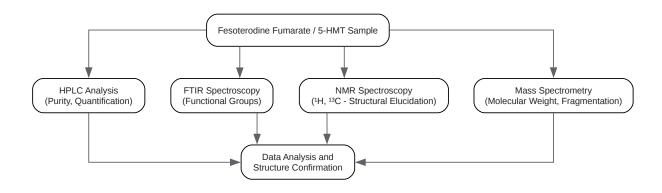
LC-MS/MS Parameters for Fesoterodine Analysis:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
- Monitored Transition: m/z 412.2 → 223.0.[14]

Mass Spectral Data for a **Fesoterodine Fumarate** Related Impurity:

| lon | m/z | Reference |
|--------|-----|-----------|
| [M+H]+ | 510 | [12] |

Characterization Workflow Diagram





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Caption: General workflow for the characterization of **Fesoterodine Fumarate**.

Metabolism of Fesoterodine

Fesoterodine is a prodrug, and its therapeutic effect is mediated by its active metabolite, 5-HMT.

The primary metabolic pathway involves the rapid and extensive hydrolysis of fesoterodine by nonspecific esterases to form 5-HMT.[8][12][15] 5-HMT is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4 to inactive metabolites, including carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[12] Approximately 70% of a dose of fesoterodine is recovered in the urine as its metabolites.[15]

Metabolic Pathway Diagram



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Caption: Metabolic pathway of Fesoterodine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Fesoterodine Fumarate** and its active metabolite, 5-HMT. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. A thorough understanding of the synthesis and analytical characterization is crucial for ensuring the quality, safety, and efficacy of **Fesoterodine Fumarate** in its clinical application.



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